Meliantriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

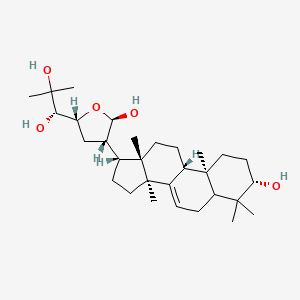

The compound Meliantriol is a complex organic molecule with a highly intricate structure. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control. The scalability of the synthesis process is crucial for industrial applications, requiring optimization of reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

General Context for Meliantriol

This compound is a triterpenoid isolated from plants in the Meliaceae family, such as Melia azedarach. While its biological activities (e.g., insect antifeedant properties) are documented, its chemical reactivity remains understudied in the provided sources.

Hypothetical Reactivity Based on Structural Features

This compound’s structure includes:

-

Epoxide groups : Prone to ring-opening reactions under acidic/basic conditions.

-

Hydroxyl groups : Potential for esterification, glycosylation, or oxidation.

-

Double bonds : Susceptible to hydrogenation, epoxidation, or dihydroxylation.

Example Reaction Pathways:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Epoxide ring-opening | H<sub>2</sub>O (acidic) | Vicinal diol |

| Esterification | Acetic anhydride, pyridine | Acetylated derivatives |

| Oxidation of hydroxyl groups | Jones reagent (CrO<sub>3</sub>) | Ketone or carboxylic acid |

Challenges in Experimental Analysis

-

Complex stereochemistry : this compound’s multiple chiral centers complicate selective reactions.

-

Stability : Epoxide moieties may decompose under harsh conditions (e.g., high heat, strong acids).

-

Solubility : Limited solubility in nonpolar solvents necessitates polar aprotic solvents (e.g., DMF, DMSO).

Recommended Research Strategies

-

Computational modeling : Use DFT (Density Functional Theory) to predict reaction pathways, as demonstrated in picrotoxane synthesis .

-

High-throughput screening : Test diverse catalytic conditions (e.g., asymmetric catalysis , electrochemical methods ).

-

Solid-state NMR : Monitor reactivity in crystalline phases, akin to studies on ACE inhibitors .

Critical Data Gaps

-

No kinetic or thermodynamic parameters (e.g., activation energies, ΔG‡) were located.

-

Synthetic routes to this compound derivatives (e.g., fluorinated analogs) remain unexplored in the provided sources.

For authoritative data, prioritize direct experimental studies or computational analyses beyond the scope of the current search results.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insect Feeding Inhibition

Meliantriol is recognized for its potent antifeedant properties, particularly against various insect species. Research indicates that it can inhibit feeding in insects at extremely low concentrations, effectively preventing damage to crops.

- Case Study: Locust Feeding Inhibition

- Table 1: Insect Species Affected by this compound

Biochemical Mechanisms

Impact on Insect Physiology

This compound affects the physiological and biochemical processes within insects. It has been observed to disrupt gut enzyme activities, which are crucial for digestion and nutrient absorption.

- Mechanism of Action

- The compound inhibits key enzymes involved in the digestive process, leading to reduced growth and development in larvae of pests such as Helicoverpa armigera and Spodoptera litura. This disruption is not solely due to decreased feeding but also involves toxic effects on the insects' metabolic processes .

Pharmacological Applications

Potential Therapeutic Uses

Research into this compound's pharmacological properties has revealed potential applications beyond agriculture, particularly in traditional medicine.

- Antimicrobial Activity

- Anti-inflammatory Effects

Future Research Directions

Exploration of Synergistic Effects

Future studies could focus on the synergistic effects of this compound when combined with other neem-derived compounds like azadirachtin and nimbidin. Understanding these interactions may enhance its effectiveness as both an insecticide and a therapeutic agent.

- Research Gaps

- While existing studies provide a foundation for understanding this compound's applications, there is a need for comprehensive clinical trials to evaluate its safety and efficacy in human medicine.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific context in which the compound is used, such as its role in a particular biological pathway or its effect on a specific enzyme.

Comparación Con Compuestos Similares

Similar Compounds

Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but differs in functional groups and stereochemistry.

Steroids: A class of compounds with similar core structures but varying functional groups and biological activities.

Terpenoids: Compounds with similar structural motifs but different functional groups and biological roles.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its complexity makes it a valuable subject for research in various scientific fields.

Propiedades

Número CAS |

25278-95-9 |

|---|---|

Fórmula molecular |

C30H50O5 |

Peso molecular |

490.7 g/mol |

Nombre IUPAC |

(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18+,19-,21+,22?,23-,24-,25+,28+,29-,30+/m0/s1 |

Clave InChI |

IKJQENAHDRKFKL-JJDPDEBESA-N |

SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |

SMILES isomérico |

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |

SMILES canónico |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

17991-48-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Meliantriol; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.